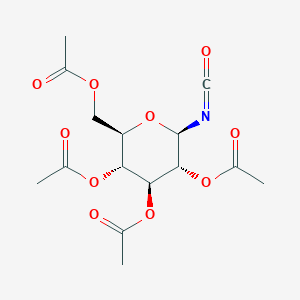
2,3,4,6-Tetra-o-acetyl-beta-d-glucopyranosyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C15H19NO10 and a molecular weight of 373.31 It is a derivative of glucopyranose, a form of glucose, and is characterized by the presence of isocyanate and acetate groups
準備方法
Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Pyridine: Acts as a catalyst in acetylation.
Amines and Alcohols: React with the isocyanate group in substitution reactions.
Major Products:
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Hydroxyl Derivatives: Resulting from the hydrolysis of acetate groups.
科学的研究の応用
Chemistry: In chemistry, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is used to study carbohydrate-protein interactions and as a precursor for the synthesis of glycosylated compounds.
Industry: In the industrial sector, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate involves its ability to react with nucleophiles through its isocyanate group. This reactivity allows it to form stable covalent bonds with various functional groups, making it a versatile reagent in chemical synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated derivative of glucopyranose used in similar applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative with different reactivity and applications.
Uniqueness: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is unique due to the presence of both isocyanate and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research .
特性
CAS番号 |
104974-80-3 |
|---|---|
分子式 |
C15H19NO10 |
分子量 |
373.31 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isocyanatooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO10/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(26-11)16-6-17/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1 |
InChIキー |
FLNZVZMQFATYNM-UXXRCYHCSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















